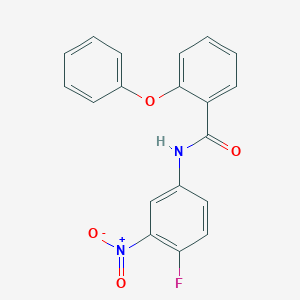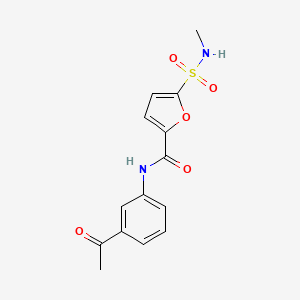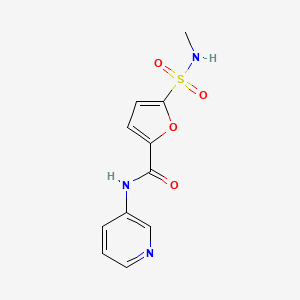![molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6](/img/structure/B6577657.png)
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-IPA, is an organic compound that is used in scientific research as a tool to study the mechanism of action of certain drugs and biochemical processes. It is a derivative of the indole class of compounds and is a member of the pyrazole family. 2-IPA has been used in a variety of scientific studies and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific studies, including studies of the mechanism of action of certain drugs, biochemical processes, and physiological effects. It has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of certain hormones and neurotransmitters on the body. In addition, 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used to study the effects of certain drugs on cancer cells.
作用机制
Target of Action
Related compounds have shown inhibitory activity against α-glucosidase , suggesting that this enzyme could be a potential target.
Mode of Action
It is hypothesized that, similar to other α-glucosidase inhibitors, it may bind to the enzyme and prevent it from breaking down complex sugars into glucose . This inhibition could help control blood glucose levels, particularly after meals.
Biochemical Pathways
The compound may affect the carbohydrate digestion pathway by inhibiting α-glucosidase, an enzyme responsible for breaking down oligosaccharides and disaccharides into glucose . By inhibiting this enzyme, the compound could potentially delay glucose absorption and thus help regulate blood glucose levels.
Pharmacokinetics
Related compounds have shown moderate inhibitory activity against α-glucosidase , suggesting that they may have sufficient bioavailability to exert their effects.
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia by delaying glucose absorption .
实验室实验的优点和局限性
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is not very stable, so it is difficult to store for long periods of time. In addition, its effects can vary greatly depending on the concentration and duration of exposure.
未来方向
There are a variety of potential future directions for research involving 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Another potential direction is to study its effects on cancer cells and other diseases. In addition, further research could be done to develop new synthesis methods and to improve the stability of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. Finally, further research could be done to develop new therapeutic uses for 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, such as for the treatment of certain diseases.
合成方法
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-indoleacetic acid with 4-pyrazolephenylhydrazine in the presence of an acid catalyst. This reaction yields a mixture of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and its isomer, 4-IPA. The two isomers can then be separated by column chromatography.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHDDRSPADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)


![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)